1,3-Diethyl-2-thiobarbituric acid
Description
Classification and Structural Features of Thiobarbituric Acid Derivatives
Thiobarbituric acid and its derivatives are a class of heterocyclic organic compounds. The core structure is a six-membered ring containing two nitrogen atoms and a sulfur atom. The properties and reactivity of these derivatives are highly influenced by the substituents attached to the nitrogen and carbon atoms of the ring.
Position of Ethyl Substituents and Sulfur Atom
In 1,3-Diethyl-2-thiobarbituric acid, two ethyl groups are attached to the nitrogen atoms at positions 1 and 3 of the barbituric acid ring. The "thio" prefix indicates that the oxygen atom at the C2 position is replaced by a sulfur atom. This substitution is a key feature that distinguishes it from its oxygen-containing counterpart, 1,3-diethylbarbituric acid. The presence of the sulfur atom significantly influences the electronic properties and reactivity of the molecule.
Electron-Withdrawing Capacity and Conjugated Systems
The thiobarbituric acid ring, particularly with the thione group at the C2 position, acts as a strong electron-withdrawing moiety. mdpi.com This electron-withdrawing nature is enhanced by the presence of the two carbonyl groups at the C4 and C6 positions. This characteristic makes this compound a valuable component in the design and synthesis of "push-pull" chromophores. mdpi.com In these systems, an electron-donating group is connected to an electron-accepting group (like the DETBA moiety) through a π-conjugated bridge, leading to interesting nonlinear optical (NLO) properties. mdpi.commdpi.com The ability of the thiobarbituric acid ring to participate in extended conjugation is a key factor in the stability and reactivity of various derivatives. rsc.org
Historical Context and Evolution of Thiobarbituric Acid Research
The study of barbituric acid and its derivatives dates back to the 19th century. However, research into thiobarbituric acid derivatives gained significant momentum in the mid-20th century. Initially, the focus was largely on their biological activities. A pivotal moment in the history of thiobarbituric acid research was the discovery of the thiobarbituric acid (TBA) test for measuring lipid peroxidation. researchgate.netwikipedia.org This test, which relies on the reaction of malondialdehyde (a product of lipid oxidation) with TBA to form a colored product, became a widely used method in food science and biomedical research. researchgate.nettaylorandfrancis.comwikipedia.org Over time, the scope of research expanded to explore the synthesis and application of various N-substituted thiobarbituric acid derivatives, including this compound, in areas beyond biology, such as materials science and organic synthesis. mdpi.comnih.gov
Significance in Contemporary Chemical and Materials Science Research
In recent years, this compound has emerged as a significant compound in several areas of chemical and materials science research. Its strong electron-accepting character makes it a key building block for the synthesis of molecules with large second-order nonlinear optical (NLO) responses, which are crucial for applications in optoelectronics and photonics. mdpi.commdpi.com Furthermore, DETBA is utilized in the development of novel dyes and pigments due to the formation of colored products in condensation reactions. mdpi.com Its reactivity in Knoevenagel condensations and Michael additions allows for the synthesis of a wide range of complex organic molecules. rsc.org Recent studies have also explored its use as a co-initiator in the photopolymerization of dental materials, highlighting its versatility. nih.govsigmaaldrich.com
Overview of Research Trajectories for this compound
Current research on this compound is following several promising trajectories. A significant area of focus is the design and synthesis of novel push-pull chromophores incorporating the DETBA moiety for advanced NLO materials. mdpi.com Researchers are exploring the effect of different donor groups and conjugated linkers on the NLO properties of these molecules. Another active area of investigation is the development of new synthetic methodologies that utilize DETBA as a versatile starting material or reagent. mdpi.comrsc.org This includes exploring its reactivity in multicomponent reactions and under various catalytic conditions. Furthermore, there is ongoing interest in the application of DETBA derivatives as sensors and in the development of functional materials with specific optical and electronic properties. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12N2O2S | sigmaaldrich.comnih.gov |
| Molecular Weight | 200.26 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 109-112 °C | sigmaaldrich.comchemicalbook.com |
| Appearance | Off-white powder | chemicalbook.com |
| Solubility | Soluble in 1 M NaOH | sigmaaldrich.com |
| InChI Key | SHBTUGJAKBRBBJ-UHFFFAOYSA-N | sigmaaldrich.com |
Spectroscopic Data of a Derivative
The following table presents selected spectroscopic data for a butadiene derivative synthesized from this compound, specifically 5-(3,3-di([1,1'-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. mdpi.com
| Spectroscopic Data | Value |
| IR (KBr, cm⁻¹) | 1667 (C=O) |
| ¹H NMR (CDCl₃, ppm) | 8.73 (d, J = 12.3 Hz), 8.30 (d, J = 12.3 Hz), 4.62 (q, J = 6.9 Hz), 4.54 (q, J = 6.9 Hz), 1.38 (t, J = 6.9 Hz), 1.31 (t, J = 6.9 Hz) |
| ¹³C{¹H} NMR (CDCl₃, ppm) | 178.9 (C=S) |
Structure
3D Structure
Properties
IUPAC Name |
1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBTUGJAKBRBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=S)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022222 | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
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Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5217-47-0 | |
| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
| Source | CAS Common Chemistry | |
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| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
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| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
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| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo- | |
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| Record name | 1,3-Diethyl-2-thiobarbituric acid | |
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| Record name | 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |
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| Record name | 1,3-DIETHYL-2-THIOBARBITURIC ACID | |
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Synthetic Methodologies and Strategies for 1,3 Diethyl 2 Thiobarbituric Acid
Established Synthetic Routes
The traditional synthesis of 1,3-Diethyl-2-thiobarbituric acid is a well-documented condensation reaction that remains a fundamental approach for obtaining this compound.
Reaction of Thiourea (B124793) with Diethyl Malonate in the Presence of Sodium Methoxide (B1231860) in Methanol (B129727)
A primary and common method for synthesizing this compound involves the condensation reaction between thiourea and diethyl malonate. chemicalbook.com This reaction is typically carried out in the presence of a strong base, sodium methoxide, using methanol as the solvent. The process begins by dissolving the reactants in methanol, after which the mixture is heated under reflux for several hours. chemicalbook.com The sodium methoxide acts as a catalyst, facilitating the cyclization of the reactants to form the thiobarbiturate ring structure. google.com While sodium ethoxide can also be used, potentially leading to higher yields for the parent thiobarbituric acid, sodium methylate is a more economical option. google.com
The molar ratio of the reactants is a critical parameter in this synthesis. Typically, diethyl malonate, thiourea, and sodium ethoxide are used in a molar ratio of 1:1-1.5:2-4 to generate various 2-thiobarbituric acid derivatives. google.com
Post-Reaction Processing: Distillation and Acidification
Following the reflux period, the post-reaction processing is crucial for isolating the final product. The first step involves the removal of the methanol solvent, which is accomplished through distillation under reduced pressure. chemicalbook.com Once the methanol is recovered, the resulting residue is cooled. chemicalbook.com The subsequent and final step is acidification. The cooled mixture is treated with hydrochloric acid until the pH reaches a value between 1 and 2. chemicalbook.com This acidification step neutralizes the sodium salt of the thiobarbituric acid formed during the reaction, causing the desired this compound to precipitate out of the solution as a solid. chemicalbook.com After standing, often overnight, the crystalline product is collected by filtration. chemicalbook.com
Advanced Synthetic Approaches for Derivatives
Building upon the core structure of this compound, advanced synthetic methods have been developed to create a wide array of complex derivatives. These methods often focus on improving efficiency, yield, and the ability to generate molecular complexity in fewer steps.
One-Pot Syntheses
One-pot syntheses have emerged as an efficient strategy for producing complex derivatives from this compound. These procedures combine multiple reaction steps into a single sequence without isolating intermediate compounds, saving time and resources. A notable example is the synthesis of push-pull butadienes. mdpi.com This involves the indium trichloride (B1173362) (InCl₃)-catalyzed coupling of this compound with propargylic alcohols in water. mdpi.com The reaction proceeds through an initial Meyer-Schuster rearrangement of the alcohol to form an enal, which then undergoes a Knoevenagel condensation with the thiobarbituric acid derivative to yield the final butadiene dye. mdpi.com Similarly, multi-component reactions involving arylglyoxals, acetylacetone, and thiobarbituric acid in water can produce complex 5-(furan-3-yl)thiobarbiturate derivatives in a single step. researchgate.net
| Starting Materials | Catalyst | Conditions | Key Transformations | Product Type | Yield |
|---|---|---|---|---|---|
| This compound, Propargylic Alcohols | InCl₃ | MW irradiation, Water | Meyer-Schuster rearrangement, Knoevenagel condensation | Push-Pull Butadienes | 75-79% |
Microwave-Assisted Catalysis
Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, including the synthesis of thiobarbituric acid derivatives. rsc.organton-paar.com This technique utilizes microwave irradiation to heat the reaction mixture internally and efficiently, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. anton-paar.comnih.gov For instance, the one-pot synthesis of butadiene dyes from this compound and propargylic alcohols is effectively performed under microwave (MW) irradiation, proceeding cleanly in water. mdpi.com Another application is the condensation of diarylidene acetones with thiobarbituric acids, which can be carried out under solvent-free microwave irradiation to produce spiro-heterocyclic compounds in excellent yields. buet.ac.bd These methods highlight the potential of microwave heating to enhance the synthesis of complex N-heterocycles. rsc.org
| Reaction Type | Method | Reaction Time | Key Advantage |
|---|---|---|---|
| Thiosemicarbazone Synthesis | Conventional Heating | 480 minutes | Standard procedure |
| Thiosemicarbazone Synthesis | Microwave-Assisted (Solvent-Free) | 3 minutes | Drastic reduction in time |
| Butadiene Dye Synthesis | Microwave-Assisted (in Water) | Not specified, but noted as efficient | Clean reaction, high yield |
Multi-step Reaction Pathways for Complex Derivatives
The synthesis of highly functionalized and complex derivatives often requires multi-step reaction pathways. These strategies allow for the precise installation of various chemical moieties onto the thiobarbituric acid scaffold. For example, a library of bis-Schiff base derivatives has been synthesized through multi-step reactions starting from thiobarbituric acid. researchgate.net Another intricate pathway involves the Knoevenagel condensation of substituted thiobarbituric acids with different carboxaldehyde derivatives, such as indole-3-carboxaldehyde, to yield the final products. omicsonline.org This synthesis first requires the formation of a substituted biphenyl (B1667301) thiobarbituric acid via the cyclization of a substituted biphenyl thiourea with malonic acid and acetyl chloride. omicsonline.org
Furthermore, complex arylazo-thiobarbituric acid derivatives have been prepared through a sequence that starts with the diazotization of a substituted aniline. researchgate.net The resulting diazonium salt is then reacted with diethyl malonate to form a hydrazone, which is subsequently condensed with thiourea in the presence of sodium ethoxide to build the final heterocyclic product. researchgate.net The Michael addition reaction also serves as a pathway, where this compound reacts with dienones in a regioselective manner to form new diethyl ammonium (B1175870) salts of thiobarbituric acid derivatives without cyclization. nih.govmdpi.com
| Target Derivative | Initial Step | Key Intermediate | Final Reaction Type | Reference |
|---|---|---|---|---|
| Bis-Schiff Bases | Formation of thiobarbituric acid | Thiobarbituric acid | Condensation with aldehydes/amines | researchgate.net |
| Arylazo-thiobarbituric acids | Diazotization of substituted aniline | Diethyl 2-(2-phenyl)hydrazono-malonate | Condensation with thiourea | researchgate.net |
| Substituted TBA-carboxaldehydes | Formation of substituted biphenyl thiourea | Substituted biphenyl thiobarbituric acid | Knoevenagel condensation | omicsonline.org |
| Diethyl ammonium salt derivatives | Preparation of dienone | N,N-diethylthiobarbituric acid enolate | Michael addition | nih.gov |
Yield Optimization and Reaction Efficiency
The optimization of yield and reaction efficiency is a critical aspect of the synthesis of this compound and its derivatives. Research indicates that the choice of reactants, catalysts, and reaction conditions significantly influences the outcome and efficiency of the synthetic process.
A common method for synthesizing thiobarbituric acids involves the condensation of a substituted diethyl malonate with thiourea. google.com The use of an alkaline reagent, such as sodium ethoxide, is crucial for catalyzing this reaction. The molar ratio of the reactants and catalyst is a key factor in optimizing the yield. For instance, a patented method for preparing 2-thiobarbituric acid derivatives specifies a molar ratio of substituted diethyl malonate to thiourea and sodium ethoxide as 1:1-1.5:2-4 to achieve high yields. google.com In one specific example, adjusting the pH to 1-2 after the reaction and subsequent purification steps resulted in a product yield of 91.6%. google.com
Knoevenagel condensation is another pivotal reaction involving this compound, typically reacting with various aldehydes. The efficiency and the nature of the final product are highly dependent on the aldehyde's substituents and the reaction conditions. For example, reactions conducted in ethanol (B145695) at room temperature between this compound and aldehydes like pyridine-4-carbaldehyde or 4-nitrobenzaldehyde (B150856) exclusively yield Michael adducts. rsc.orgrsc.org However, when 4-(dimethylamino)benzaldehyde (B131446) is used under the same conditions, the Knoevenagel product is formed. rsc.orgrsc.org The stability of this product is attributed to the strong electron-donating effect of the dimethylamino group. rsc.orgrsc.org Forcing this Knoevenagel product to react further requires more stringent conditions, such as refluxing in ethanol with excess this compound. rsc.orgrsc.org
The synthesis of push-pull butadienes from this compound highlights different strategies for yield optimization. A conventional method involving the Knoevenagel condensation with specific α,β-unsaturated aldehydes in refluxing ethanol under basic conditions has been reported. mdpi.com More advanced, one-pot methods have also been developed. One such method, using an Indium(III) chloride catalyst and microwave irradiation, produced various butadiene derivatives with yields ranging from 65% to 79%. mdpi.com
| Product Derivative | Synthetic Method | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| 5-(p-methoxybenzyl)-2-thiobarbituric acid derivative | Condensation of diethyl malonate derivative and thiourea | Sodium Ethoxide | Ethanol | Reflux, then pH adjustment | 91.6% | google.com |
| 5-(3,3-bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | One-pot reaction with propargylic alcohol | InCl₃ | Water | Microwave (160 °C, 20 min) | 75% | mdpi.com |
| 5-(3,3-bis(4-(dimethylamino)phenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | One-pot reaction with propargylic alcohol | InCl₃ | Water | Microwave (160 °C, 20 min) | 65% | mdpi.com |
| 5-(3,3-bi([1,1'-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | One-pot reaction with propargylic alcohol | InCl₃ | Water | Microwave (160 °C, 20 min) | 79% | mdpi.com |
| Indane-1,3-dione and this compound adduct | Condensation reaction | Piperidine | Absolute Ethanol | Reflux overnight (100 °C) | 43% | acs.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact through sustainable practices.
A significant advancement in this area is the development of a one-pot synthesis for push-pull butadienes which utilizes water as the reaction solvent. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. This method, which also employs microwave irradiation, represents a substantial improvement over traditional methods that often rely on volatile organic solvents. mdpi.com Microwave-assisted synthesis offers benefits such as enhanced reaction rates, higher yields, and improved energy efficiency. mdpi.com
Furthermore, the work-up procedure for this microwave-assisted synthesis is remarkably simple and environmentally friendly. After cooling, the product precipitates and can be isolated by simple decantation and washing with water, methanol, and diethyl ether, which minimizes the generation of solvent waste. mdpi.com
The choice of solvent is a cornerstone of green chemistry. unibo.it Many of the documented syntheses involving this compound utilize ethanol as the solvent. rsc.orgrsc.orgacs.orgnih.gov Ethanol is considered a greener alternative to many other organic solvents because it is renewable, biodegradable, and has lower toxicity.
The development of one-pot syntheses, such as the InCl₃-catalyzed reaction of this compound with propargylic alcohols, also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. mdpi.com This approach minimizes the consumption of materials and energy, and lessens waste production compared to multi-step syntheses. mdpi.com
Chemical Reactivity and Transformation of 1,3 Diethyl 2 Thiobarbituric Acid
Fundamental Reaction Mechanisms
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a fundamental reaction in organic chemistry involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.orgsci-hub.se 1,3-Diethyl-2-thiobarbituric acid possesses an activated methylene (B1212753) group at the C5 position, making it a suitable reactant for Knoevenagel condensations with various aldehydes and ketones. rltsc.edu.inresearchgate.net This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgsci-hub.se
This compound readily undergoes Knoevenagel condensation with a variety of aromatic aldehydes. rsc.org The reaction, typically carried out in ethanol (B145695) at room temperature, yields different products depending on the nature of the aldehyde used. rsc.org For instance, the reaction with 4-(dimethylamino)benzaldehyde (B131446) and cinnamaldehyde (B126680) results in the formation of the corresponding Knoevenagel condensation products. rsc.orgmdpi.com
However, when this compound is reacted with other aldehydes such as pyridine-4-carbaldehyde, 4-methoxybenzaldehyde, benzaldehyde (B42025), 4-cyanobenzaldehyde, 4-nitrobenzaldehyde (B150856), and 4-ferrocenylbenzaldehyde under the same conditions, the reaction proceeds further to exclusively yield arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane Michael adducts. rsc.org
The following table summarizes the products obtained from the reaction of this compound with various aldehydes:
| Aldehyde | Product Type |
| 4-(Dimethylamino)benzaldehyde | Knoevenagel Product |
| Cinnamaldehyde | Knoevenagel Product |
| Pyridine-4-carbaldehyde | Michael Adduct |
| 4-Methoxybenzaldehyde | Michael Adduct |
| Benzaldehyde | Michael Adduct |
| 4-Cyanobenzaldehyde | Michael Adduct |
| 4-Nitrobenzaldehyde | Michael Adduct |
| 4-Ferrocenylbenzaldehyde | Michael Adduct |
Table 1: Products from the reaction of this compound with various aldehydes. rsc.org
The formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes occurs through a Knoevenagel condensation followed by a Michael addition. rsc.org The initial Knoevenagel product, an arylmethylene-1,3-diethyl-2-thiobarbituric acid, acts as a Michael acceptor. A second molecule of this compound then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated system to form the stable arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane adduct. rsc.org
In certain cases, the Knoevenagel product can be isolated. For example, the product from the reaction with 4-(dimethylamino)benzaldehyde can be forced to react further with an excess of this compound in refluxing ethanol to yield the corresponding arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane. However, this product is often unstable in solution and can revert to the initial Knoevenagel product. rsc.org
Electronic factors of the aldehyde substituent play a crucial role in determining the product of the reaction. rsc.org Aldehydes with strongly electron-donating groups, such as the dimethylamino group in 4-(dimethylamino)benzaldehyde, tend to form stable Knoevenagel products. rsc.org This stability is attributed to the extended conjugation and significant ground-state polarization of the molecule. rsc.orgrsc.org
Conversely, aldehydes with less electron-donating or electron-withdrawing groups favor the formation of the Michael adduct. rsc.org It is believed that the pronounced difference in reactivity arises primarily from the electronic effect of the substituent on the aldehyde. rsc.orgrsc.org The stability of the Knoevenagel product from cinnamaldehyde is attributed to its extended conjugation. rsc.org
Michael Addition Reactions
This compound can also participate in Michael addition reactions, a process that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov
As previously discussed, the Knoevenagel condensation of this compound with certain aldehydes leads to the formation of Michael adducts. rsc.org The initially formed α,β-unsaturated system readily undergoes a Michael addition with a second equivalent of the thiobarbituric acid. rsc.org
Furthermore, this compound can react as a Michael donor with other α,β-unsaturated carbonyl compounds. nih.gov For example, it reacts with dienones in the presence of a base to form a stable ion pair adduct. nih.gov The reaction is highly regioselective, with the nucleophilic attack occurring at the β-carbon of the dienone. nih.gov The resulting carbanion on the thiobarbituric acid ring is stabilized by strong intramolecular electron delocalization with the adjacent carbonyl groups, preventing further cyclization. nih.gov
Oxidation Reactions
The oxidation of this compound can lead to various products, with the outcome dependent on the specific oxidizing agent used. A notable oxidation reaction involves its use as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid, which results in the formation of benzofuro[2,3-d]pyrimidine derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This highlights the compound's role in facilitating complex organic transformations.
Furthermore, the broader class of thiobarbituric acids is recognized for its reaction with products of lipid peroxidation, such as malondialdehyde (MDA). nih.govchemicalbook.com This reaction, which forms a colored adduct, is the basis of the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method for measuring oxidative stress in biological samples. nih.govnih.gov While not a direct oxidation of the thiobarbituric acid itself, this reaction demonstrates its utility in the context of broader oxidative processes.
Reduction Reactions
Information regarding specific reduction reactions of this compound is limited in the provided search results. However, it is generally stated that reduction reactions can lead to the formation of dihydro derivatives. This suggests that the pyrimidine (B1678525) ring of the molecule is susceptible to reduction, likely at the carbon-carbon double bond within the ring, leading to a more saturated heterocyclic system. Further research would be needed to identify specific reducing agents and reaction conditions for this transformation.
Meyer-Schuster Rearrangement in Conjunction with Knoevenagel Condensation
A significant synthetic application of this compound involves a tandem reaction sequence that combines a Meyer-Schuster rearrangement with a Knoevenagel condensation. mdpi.com This one-pot synthesis is particularly useful for creating push-pull butadienes, which are valuable in materials science. mdpi.com
The process begins with the Meyer-Schuster rearrangement of a propargylic alcohol. This acid-catalyzed reaction converts the alcohol into an α,β-unsaturated aldehyde or ketone. wikipedia.org In a notable example, the reaction of this compound with various propargylic alcohols is catalyzed by indium(III) chloride (InCl₃) in water under microwave irradiation. mdpi.com The InCl₃ facilitates the initial Meyer-Schuster rearrangement of the propargylic alcohol to generate an enal intermediate. mdpi.com
This newly formed enal then immediately undergoes a Knoevenagel condensation with the active methylene group of this compound. mdpi.com The condensation results in the formation of a new carbon-carbon double bond, linking the thiobarbituric acid moiety to the rest of the molecule and creating the final push-pull butadiene dye. mdpi.com This method has been successfully employed to synthesize various butadienes, including novel compounds. mdpi.com
Derivatization Strategies and Novel Compound Generation
Synthesis of Bis-Schiff Base Derivatives
This compound serves as a foundational scaffold for the synthesis of bis-Schiff base derivatives. These compounds, characterized by two azomethine (C=N) groups, are synthesized through multi-step reactions. researchgate.net Generally, the synthesis of Schiff bases involves the condensation of a primary amine with a carbonyl compound. nih.gov In the context of bis-Schiff bases derived from thiobarbituric acid, this often involves reactions with various aldehydes and amines to build a library of novel compounds. researchgate.net These derivatives have been investigated for their potential biological activities. researchgate.net
Formation of Push-Pull Butadienes and Merocyanine (B1260669) Dyes
The electron-withdrawing nature of the this compound moiety makes it an excellent acceptor group in the synthesis of push-pull systems. mdpi.com These molecules are characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated spacer, which in this case is often a butadiene or a longer polymethine chain. mdpi.comacs.org
A common synthetic route to these compounds is the Knoevenagel condensation between this compound and an appropriate α,β-unsaturated aldehyde. mdpi.com For instance, push-pull butadienes have been synthesized by reacting this compound with α,β-unsaturated aldehydes in refluxing ethanol under basic conditions. mdpi.com As previously mentioned, a one-pot synthesis combining a Meyer-Schuster rearrangement and a Knoevenagel condensation provides an efficient route to these butadienes. mdpi.com
Similarly, merocyanine dyes, a class of molecules with significant interest for applications in nonlinear optics and as sensitizers in solar cells, are readily synthesized using this compound. acs.orgnih.govoup.com The synthesis typically involves the condensation of this compound with an aldehyde containing an electron-donating group, such as a p-dimethylaminobenzene or an indole (B1671886) derivative. acs.orgnih.govfigshare.com The length of the polymethine bridge connecting the donor and acceptor groups can be varied to tune the optical properties of the resulting dye. acs.org
The synthesis of a specific merocyanine dye, 1,3-diethyl-2-sulfanylidene-5-[2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]dihydropyrimidine-4,6(1H,5H)-dione (DTB), was achieved by reacting this compound with 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde (B1293558) in absolute ethanol. nih.gov
The following table summarizes some of the synthesized push-pull butadienes and merocyanine dyes derived from this compound.
| Donor Group | Linker | Acceptor Group | Resulting Compound Class |
| p-Methoxyphenyl | 1,3-Butadiene | This compound | Push-Pull Butadiene |
| p-Dimethylaminophenyl | 1,3-Butadiene | This compound | Push-Pull Butadiene |
| [1,1'-Biphenyl]-4-yl | 1,3-Butadiene | This compound | Push-Pull Butadiene |
| 2,3-Dihydro-1,3,3-trimethyl-1H-indole | Ethylene | This compound | Merocyanine Dye |
| p-Dimethylaminobenzene | Methine, Trimethine, Pentamethine | This compound | Merocyanine Dye |
Incorporation into Polymerizable Systems
This compound has been investigated for its role in polymerizable systems, particularly in the context of dental materials. sigmaaldrich.comsigmaaldrich.comnih.gov It can function as a coinitiator in the photopolymerization of dental resins. sigmaaldrich.comsigmaaldrich.comnih.gov In these systems, it is used in conjunction with a primary photoinitiator, such as camphorquinone (B77051) (CQ). nih.gov
The addition of this compound to a resin formulation containing monomers like bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) has been shown to facilitate the conversion of monomers into a polymer upon light exposure. nih.gov Studies have demonstrated that increasing the concentration of this compound can lead to a higher degree of conversion and an increased rate of polymerization. nih.gov This suggests that it acts as an effective coinitiator for the radical polymerization of methacrylate-based dental adhesives. nih.gov
Furthermore, derivatives of thiobarbituric acid have been synthesized with polymerizable groups, such as a 5-(4-vinylbenzyl) substituent, indicating a strategy to directly incorporate the thiobarbituric acid moiety into a polymer chain. researchgate.net
Reaction Kinetics and Thermodynamic Considerations of this compound
The reactivity of this compound is intrinsically linked to its capacity for tautomerism, a phenomenon where isomers with different bonding locations for a hydrogen atom and a double bond exist in a dynamic equilibrium. This equilibrium between the keto and enol forms is fundamental to understanding the compound's stability and reaction pathways.
Stability of Enol versus Keto Forms
This compound can exist as multiple tautomers, primarily the diketo form and various enol forms. The relative stability of these forms is a delicate balance influenced by electronic effects, resonance, and intermolecular interactions.
Generally, the keto form of a carbonyl compound is thermodynamically more stable than its enol counterpart due to the greater bond energy of a carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). However, in cyclic systems like this compound, factors such as conjugation can stabilize the enol form.
Crystallographic evidence supports the existence of a subtle equilibrium between these forms for this specific compound. In the crystal structure of an arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane, which is a Michael adduct of this compound, the rings of the thiobarbiturate moiety are present in mixed keto-enol forms. This indicates that the energy difference between the tautomers is small enough for both to coexist in the solid state.
This observation is consistent with studies on the parent compound, thiobarbituric acid, where a polymorphic form containing both keto and enol tautomers in the same crystal unit has been identified and is considered the most thermodynamically stable form at room temperature. nih.gov The presence of both forms suggests that the gain in stability from conjugation in the enol form is significant enough to rival the strong C=O bond energy of the keto form. In the keto tautomer of the parent thiobarbituric acid, the electron density is less symmetrical within the ring due to the loss of aromaticity. nih.gov
Table 1: Major Tautomeric Forms of this compound
| Tautomer Name | Structural Features |
| Diketo Form | Contains two carbonyl (C=O) groups and a methylene (CH₂) group at the C5 position. |
| Enol Form | Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) within the ring. |
Activation Energy Calculations for Tautomeric Conversion
The interconversion between tautomers is a chemical reaction that must overcome a specific energy barrier, known as the activation energy. Tautomers are generally understood to be isomers that can interconvert with a relatively low activation energy, often considered to be around 20 kcal/mol. nih.gov
While detailed kinetic studies involving computational methods like Density Functional Theory (DFT) have been conducted on the parent compound, thiobarbituric acid, specific activation energy calculations for the tautomeric conversion of this compound are not prominently documented in peer-reviewed literature. Such calculations would precisely quantify the energy barrier between the keto and enol forms and determine the rate of interconversion. The transformation is catalyzed by the presence of trace amounts of acids or bases. libretexts.org
For the parent thiobarbituric acid, research has involved investigating the kinetics of tautomerization at various temperatures, determining kinetic parameters using transition state theory, and performing Intrinsic Reaction Coordinate (IRC) analysis to confirm the connection between a transition state and the corresponding reactant and product structures. These computational approaches provide a deep understanding of the reaction mechanism, but equivalent specific energy values for the 1,3-diethyl derivative remain an area for further investigation.
Coordination Chemistry of 1,3 Diethyl 2 Thiobarbituric Acid
Ligand Behavior: Sulfur-Donor Properties
1,3-Diethyl-2-thiobarbituric acid demonstrates notable versatility as a ligand in coordination chemistry, primarily through its sulfur atom. In its deprotonated, anionic form, the molecule acts as a strong S-donor ligand. This deprotonation enhances the electron-donating capability of the exocyclic sulfur atom, making it the primary site for coordination with metal ions. The ligand can adopt various coordination modes, including acting as a monodentate ligand, where it binds to a single metal center, or as a bidentate bridging ligand, where it connects two different metal centers. The presence of the ethyl groups on the nitrogen atoms also introduces steric bulk, which can influence the geometry of the resulting metal complexes.
Complexation with Metal Ions (e.g., Ag+, Ca2+, Sr2+, Pb2+, Li+, Cs+, Tl+)
The ability of this compound to form complexes with a diverse range of metal ions has been a subject of study. It readily forms a polymeric complex with silver(I), where the deprotonated ligand bridges the metal ions. Research has also explored its complexation with alkali metals such as lithium(I) and cesium(I), as well as alkaline earth metals like calcium(II) and strontium(II). Furthermore, its coordination behavior with heavier metal ions like lead(II) and thallium(I) has been investigated. In the case of the thallium(I) complex, the deprotonated ligand has been observed to chelate the metal ion using both its sulfur and one of its oxygen atoms.
Structural Analysis of Coordination Compounds
The precise arrangement of atoms within the coordination compounds of this compound has been elucidated through various analytical techniques, with single-crystal X-ray diffraction being particularly insightful.
Detailed structural information for several metal complexes of this compound has been obtained through single-crystal X-ray diffraction. This technique has been instrumental in determining the crystal structures of its complexes with silver(I), lithium(I), cesium(I), calcium(II), and strontium(II). These studies have provided definitive evidence of the coordination modes and the geometry of the metal centers. For instance, the analysis of the silver(I) complex confirmed its polymeric nature.
A recurring structural motif in the coordination chemistry of this compound is the formation of extended polymeric networks. In its complex with silver(I), the deprotonated ligands act as bridges, linking the silver ions to form one-dimensional polymeric chains. These chains are further organized through intermolecular forces to create a two-dimensional layered structure. The formation of these supramolecular assemblies is a direct consequence of the ligand's bridging capability.
The ethyl groups attached to the nitrogen atoms of the this compound ligand exert a considerable influence on the coordination environment. These alkyl groups can create steric hindrance, which in turn affects the coordination number and geometry of the metal ion. The specific nature and size of these substituents can be a determining factor in the final architecture of the coordination compound.
Data Tables
Below are interactive data tables summarizing the coordination complexes and compounds mentioned in this article.
Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, Emission Spectroscopy)
Spectroscopic techniques are pivotal in elucidating the coordination modes of this compound with metal ions. Fourier-transform infrared (FT-IR) and emission spectroscopy, in particular, provide valuable insights into the ligand's binding sites and the photophysical properties of the resulting complexes.
FT-IR Spectroscopy
The FT-IR spectra of metal complexes of this compound, when compared to the spectrum of the free ligand, offer clear evidence of coordination. The most significant changes are typically observed in the vibrational frequencies of the carbonyl (C=O) and thioamide (C=S) groups.
In the free ligand, the C=O stretching vibrations appear at specific wavenumbers. Upon coordination to a metal ion, these bands often shift, indicating the involvement of the carbonyl oxygen atoms in the metal-ligand bond. For instance, in the outer-sphere complexes of cobalt(II) and nickel(II), Co(H₂O)₆₂·2H₂O and Ni(H₂O)₆₂·2H₂O, the FT-IR spectra show characteristic bands of the Detba⁻ anion. researchgate.net
Similarly, the C=S stretching vibration is a key diagnostic marker. A shift in this band upon complexation suggests the participation of the sulfur atom in coordination. In a study of M(Detba) complexes (where M = Rb⁺, Cs⁺, Tl⁺), the C=S bond lengths were found to be in the range of 1.687–1.694 Å, which is longer than in the free HDetba. This elongation provides indirect confirmation of the sulfur atom's involvement in coordination. nsc.ru
The table below summarizes the key FT-IR spectral data for a selection of this compound complexes, highlighting the shifts in the characteristic vibrational bands upon coordination.
| Compound/Complex | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
| This compound (HDetba) | ~1700, ~1680 | ~1120 | |
| Co(H₂O)₆₂·2H₂O | 1686, 1645 | 1119 | researchgate.net |
| Ni(H₂O)₆₂·2H₂O | 1688, 1645 | 1119 | researchgate.net |
| Rb(Detba) | Not specified | Not specified | nsc.ru |
| Cs(Detba) | Not specified | Not specified | nsc.ru |
| Tl(Detba) | Not specified | Not specified | nsc.ru |
| NH₄(Detba) | Not specified | Not specified | nsc.ru |
Emission Spectroscopy
The luminescence properties of metal complexes of this compound are an emerging area of interest. While extensive data across a wide range of metals is not yet available, some studies have begun to explore their photophysical behavior.
For example, lead(II) complexes of 1,3-diethyl-2-thiobarbiturate have been shown to exhibit notable emission characteristics. Upon excitation at a wavelength of 220 nm, these complexes display an intense emission maximum at 557 nm. researchgate.net This luminescence can be attributed to ligand-to-metal charge transfer (LMCT) or intra-ligand transitions, which are influenced by the coordination environment of the lead(II) ion. The presence of the heavy lead atom can also facilitate intersystem crossing, leading to phosphorescence.
Further research into the emission properties of complexes with other metal ions, particularly lanthanides, could reveal interesting applications in areas such as bio-imaging and sensor technology. nih.govresearchgate.net
Thermal Decomposition Pathways of Coordination Compounds
The thermal stability and decomposition of coordination compounds of this compound provide crucial information about their structural integrity and the nature of the metal-ligand interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed for these investigations.
The decomposition of these complexes generally proceeds in a multi-step process. For hydrated complexes, the initial step typically involves the loss of water molecules of crystallization and/or coordinated water molecules. This is then followed by the decomposition of the organic ligand at higher temperatures.
For instance, the thermal decomposition of the outer-sphere complexes Co(H₂O)₆₂·2H₂O and Ni(H₂O)₆₂·2H₂O involves dehydration, which is largely completed by 200 °C. The subsequent oxidation of the Detba⁻ ligand occurs at temperatures between 300-350 °C, leading to the release of gaseous products such as CO₂, SO₂, H₂O, NH₃, and isocyanates. researchgate.net
In the case of the anhydrous M(Detba) complexes (M = Rb⁺, Cs⁺, Tl⁺), the thermal decomposition begins with the breakdown of the organic ligand. The decomposition of NH₄(Detba) is observed to occur at a lower temperature compared to the alkali metal and thallium(I) complexes, which is expected due to the lower thermal stability of the ammonium (B1175870) salt. nsc.ru The final residue of the thermal decomposition is typically the metal oxide or, in some cases, the elemental metal.
The following table presents a summary of the thermal decomposition data for several metal complexes of this compound.
| Compound/Complex | Decomposition Steps | Final Residue | Reference |
| Co(H₂O)₆₂·2H₂O | Dehydration (up to ~200 °C) followed by ligand oxidation (300-350 °C) with the release of CO₂, SO₂, H₂O, NH₃, and isocyanates. researchgate.net | Cobalt Oxide | researchgate.net |
| Ni(H₂O)₆₂·2H₂O | Dehydration (up to ~200 °C) followed by ligand oxidation (300-350 °C) with the release of CO₂, SO₂, H₂O, NH₃, and isocyanates. researchgate.net | Nickel Oxide | researchgate.net |
| Rb(Detba) | Multi-stage decomposition of the organic ligand. | Rubidium Oxide | nsc.ru |
| Cs(Detba) | Multi-stage decomposition of the organic ligand. | Cesium Oxide | nsc.ru |
| Tl(Detba) | Multi-stage decomposition of the organic ligand. | Thallium(I) Oxide | nsc.ru |
| NH₄(Detba) | Decomposition of the organic ligand at a lower temperature compared to the metal complexes. | Gaseous products | nsc.ru |
Computational and Theoretical Studies on 1,3 Diethyl 2 Thiobarbituric Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) has been widely employed to investigate the molecular and electronic properties of 1,3-diethyl-2-thiobarbituric acid and its derivatives. DFT calculations have been instrumental in corroborating experimental findings, such as those from X-ray crystallography, and in providing a deeper understanding of the molecule's behavior. nih.gov
Theoretical calculations using DFT have been used to determine the optimized geometry of this compound derivatives, with results showing good agreement with crystallographic data. nih.gov For instance, in a study of a diethyl ammonium (B1175870) salt derivative, the theoretically calculated geometry using the B3LYP functional showed minimal deviations from the X-ray structure data. nih.gov Furthermore, DFT has been used to study the effect of substituent modifications on the electronic properties of the molecule. nih.gov
Time-dependent DFT (TD-DFT) calculations have been crucial in understanding the electronic transitions of thiobarbituric acids. researchgate.net These studies have revealed the presence of π–π* transitions originating from the sulfur and oxygen atoms within the ring. researchgate.net In complexes with metal ions like Ag(I), TD-DFT has helped to elucidate the nature of the electronic transitions, showing a shift from the metal's d-orbital and the sulfur's π orbitals to the π* orbitals of the thiobarbituric ring. researchgate.net
G3 and G4 Level Calculations for Enthalpies of Formation
High-level theoretical calculations, specifically at the G3 and G4 levels of theory, have been performed to determine the gas-phase enthalpies of formation for this compound. researchgate.netcsic.es These computational methods are known for their high accuracy in predicting thermochemical data.
A combined experimental and computational study reported a gas-phase enthalpy of formation at 298.15 K to be -(343.8 ± 2.2) kJ·mol⁻¹. researchgate.netcsic.es The calculated enthalpies of formation from G3 and G4 theories were found to be in very good agreement with this experimental value, validating the accuracy of the theoretical models used. researchgate.netcsic.es
Molecular Structure and Conformation Analysis
Keto-Enol Tautomerism and Predominant Forms
Like other barbituric acid derivatives, this compound can exist in different tautomeric forms, primarily the keto and enol forms. researchgate.netrsc.org The predominant form in different environments is a subject of significant interest.
In the solid state, crystallographic evidence has shown that derivatives of this compound can exist in mixed keto-enol forms. rsc.org For example, the Michael adduct formed from the reaction with benzaldehyde (B42025) revealed that both thiobarbituric rings were in a mixed keto-enol state. rsc.org However, studies on free thiobarbituric acids suggest that they primarily exist in the keto-form in their free state and undergo enolization in neutral aqueous solutions. researchgate.net Computational studies have also been employed to investigate the relative stability of these tautomers, confirming the stabilization of the enol form over the keto form in certain derivatives. nih.gov The energy barrier for the conversion from the keto to the enol form has been calculated, providing insight into the kinetics of this tautomerization. nih.gov
Dihedral Angles and Molecular Planarity in Derivatives
The planarity of the this compound ring and its substituents is a critical factor, especially in the context of its application in nonlinear optical (NLO) materials. X-ray diffraction studies of various derivatives have provided detailed information about their molecular geometry.
In derivatives designed for NLO applications, a high degree of planarity is desirable as it facilitates π-electron delocalization. For instance, in a derivative where a pyridine (B92270) ring is linked to the this compound moiety, the dihedral angle between the two rings was found to be as small as 3.48(10)°. mdpi.com Similarly, another derivative exhibited a dihedral angle of 6.83(8)°. mdpi.com These small dihedral angles indicate a nearly planar conformation, which is beneficial for NLO properties. In contrast, a derivative involving a morpholine (B109124) ring showed a much larger dihedral angle of 89.96(7)°, indicating a non-planar structure. mdpi.com
| Derivative | Dihedral Angle between Rings | Reference |
| Pyridine-linked | 3.48(10)° | mdpi.com |
| Pyridine-linked (imine group) | 6.83(8)° | mdpi.com |
| Morpholine-linked | 89.96(7)° | mdpi.com |
Electronic Structure and Spectroscopic Correlations
The electronic structure of this compound is intrinsically linked to its spectroscopic properties. The sulfur atom and the diethyl groups are known to enhance intramolecular charge transfer (ICT) compared to their oxygenated barbituric acid counterparts. This enhanced ICT often leads to a red-shift (bathochromic shift) in the absorption spectra. nih.gov
Frontier molecular orbital (FMO) analysis, often performed using DFT, provides insights into the electronic transitions. In several derivatives, the highest occupied molecular orbital (HOMO) is predominantly localized on the thiobarbituric ring, while the lowest unoccupied molecular orbital (LUMO) is localized on the substituent groups, such as a pyridine ring. mdpi.com This spatial separation of the FMOs is characteristic of push-pull systems and is fundamental to their optical properties.
Calculated electronic spectra have shown a bathochromic shift of the π-π* transition when fluorine atoms in a derivative are replaced by chlorine atoms, demonstrating the influence of substituents on the electronic absorption properties. nih.gov Spectrophotometric studies have been correlated with TD-DFT calculations to understand the acid-base properties and complexation behavior of this compound in solution. researchgate.net These studies have identified π–π* transitions from the sulfur and oxygen atoms in the ring and have characterized the transitions that occur upon complexation with metal ions. researchgate.net
| Compound | λₘₐₓ (nm) in Hexane | λₘₐₓ (nm) in DMSO | Solvatochromic Shift (Δλ) | Reference |
| DETBA-3c | 480 | 509 | 29 nm | |
| Barbituric acid analogue | 450 | 475 | 25 nm |
HOMO/LUMO Molecular Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help determine a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting electronic transitions.
Time-dependent density functional theory (TD-DFT) calculations on thiobarbituric acids have identified π–π* transitions originating from the sulfur and oxygen atoms within the ring. researchgate.net For derivatives of this compound, the HOMO and LUMO energy levels, and consequently the energy gap, are significantly influenced by the substituents attached to the core structure. For instance, incorporating DETBA into push-pull chromophores for nonlinear optical materials alters these energy levels. The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, which is essential for applications like dye-sensitized solar cells where efficient electron injection from the dye's LUMO to the semiconductor's conduction band is required. researchgate.net Studies on related isoacenofurans show that extending the π-system through substituent groups raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller energy gap. nih.gov
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Higher energy levels indicate stronger electron-donating capability. |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Lower energy levels indicate stronger electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A smaller gap is associated with higher chemical reactivity and enhanced nonlinear optical properties. nih.gov |
Hyperpolarizability and Nonlinear Optical Properties
This compound and its derivatives have garnered significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data storage. researchgate.net The NLO response of a molecule is quantified by its hyperpolarizability.
Theoretical studies on conjugated polyenes featuring a 1,3-dialkyl-2-thiobarbiturc acid moiety as an electron-acceptor have been performed using methods like AM1 and ab initio Hartree-Fock. nih.gov These calculations predict that the polarizability (α) and the first hyperpolarizability (β) increase as the length of the polyene chain increases. nih.gov In contrast, the second hyperpolarizability (γ) shows a smoother, quadratic increase with chain elongation. nih.gov Furthermore, crystallographic studies of derivatives like 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid provide clear evidence of extensive ground-state polarization, which is consistent with significant molecular NLO properties. rsc.org This polarization arises from the push-pull nature of the molecule, where the thiobarbiturate acts as a strong electron-acceptor.
| Property | Relationship with Polyene Chain Length | Computational Method |
| Dipole Moment | Nonlinear | AM1 |
| Polarizability (α) | Increases with chain length | AM1, HF/3-21G* |
| First Hyperpolarizability (β) | Increases with chain length | AM1 |
| Second Hyperpolarizability (γ) | Increases quadratically with chain length | AM1 |
Correlation with Experimental Spectroscopic Data (e.g., UV-Vis, IR, NMR)
A critical aspect of computational studies is the validation of theoretical models against experimental data. For this compound and its derivatives, there is generally good agreement between calculated and experimental spectroscopic results.
Geometry and Vibrational Spectra: The molecular geometry of DETBA derivatives calculated using DFT (B3LYP method) shows excellent agreement with data obtained from single-crystal X-ray diffraction. mdpi.com For instance, in one study, the root mean square deviation (RMSD) for bond lengths was found to be just 0.015 Å. mdpi.com In vibrational spectroscopy, a good correlation has been found between experimental and calculated Raman spectra. nih.gov Theoretical calculations of infrared (IR) and Raman spectra can provide valuable information about bond lengths and relative polarizabilities within the molecule. nih.gov
Electronic Spectra (UV-Vis): Theoretical calculations of electronic spectra for DETBA derivatives have successfully predicted shifts in absorption bands. For example, replacing fluorine with chlorine atoms in a derivative was computationally shown to cause a bathochromic (red) shift of the π-π* transition, a finding that aligns with experimental observations. mdpi.comresearchgate.net
NMR Spectra: DFT calculations have been used to predict the ¹H and ¹³C NMR chemical shifts of thiobarbituric acid derivatives. Studies on bis-Schiff bases containing the thiobarbituric acid moiety show noteworthy agreement between the experimental and theoretical values for various protons, including those on the aromatic rings and the -CH₂ groups. nih.gov
| Spectroscopic Data | Correlation Finding | Reference |
| Molecular Geometry | Calculated geometry (DFT/B3LYP) agrees well with X-ray crystallography data. | mdpi.com |
| Raman Spectra | Good agreement found between experimental and calculated spectra. | nih.gov |
| UV-Vis Spectra | Calculated electronic spectra correctly predict bathochromic shifts upon substituent changes. | mdpi.comresearchgate.net |
| ¹H-NMR Spectra | Theoretical chemical shifts show noteworthy agreement with experimental values. | nih.gov |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor). This method is instrumental in drug discovery and development. Derivatives of this compound have been the subject of such studies to explore their therapeutic potential.
In one study, a new diethyl ammonium salt of a DETBA derivative was examined for its inhibitory nature through molecular docking simulations. mdpi.comresearchgate.net The results suggested potential anti-diabetic activity, with a calculated probability of activity (Pa) value of 0.229. mdpi.comresearchgate.net
Another investigation focused on a series of novel bis-Schiff base derivatives incorporating thiobarbituric acid as potential α-glucosidase inhibitors for managing diabetes. nih.gov These compounds were docked with the α-glucosidase protein (PDB ID: 3WY1) to understand their binding modes. The study found that several derivatives exhibited promising inhibitory activity, with some showing even greater potency than the standard drug, acarbose (B1664774). nih.gov The docking analysis provided insights into the key interactions between the ligands and the amino acid residues of the protein, helping to explain their inhibitory mechanisms. nih.gov
| Compound Type | Target Protein | Key Finding |
| Diethyl ammonium salt of a DETBA derivative | Not specified | Predicted anti-diabetic activity (Pa = 0.229). mdpi.comresearchgate.net |
| Bis-Schiff base derivatives of thiobarbituric acid | α-glucosidase | Several derivatives showed potent inhibitory activity (IC₅₀ values as low as 0.10 µM), surpassing the standard drug acarbose. nih.gov |
Advanced Research Applications of 1,3 Diethyl 2 Thiobarbituric Acid
Materials Science and Engineering
In the realm of materials science, DETBA serves as a crucial building block in the development of innovative materials with tailored optical and electronic properties.
1,3-Diethyl-2-thiobarbituric acid is a key component in the synthesis of push-pull chromophores for nonlinear optical (NLO) materials. These materials are of great interest for applications in electro-optical devices and crystal engineering. mdpi.com The electron-withdrawing nature of the thiobarbituric acid core, enhanced by the diethyl substitution, makes it an effective acceptor group in these chromophores. mdpi.com
Derivatives of DETBA have been shown to exhibit significant molecular nonlinear optical properties. rsc.org For instance, studies on various enamine/imine thiobarbituric acid derivatives have demonstrated high static hyperpolarizability (βtot), a key indicator of NLO activity. mdpi.comresearchgate.net The NLO properties can be further tuned by the solvent environment, with high dielectric constant solvents enhancing the effect. mdpi.com
Table 1: NLO Properties of Thiobarbituric Acid Derivatives
| Compound | Static Hyperpolarizability (βtot) | Key Feature |
|---|---|---|
| Enamine/imine TBA derivatives (1–3) | High | Potential for electro-optical applications |
This table summarizes the nonlinear optical properties of various thiobarbituric acid derivatives as reported in the literature. mdpi.comrsc.org
The unique electronic structure of this compound makes it a valuable component in the creation of solvatochromic dyes. These dyes exhibit a change in color depending on the polarity of the solvent they are dissolved in. mdpi.comdocumentsdelivered.com This property arises from the intramolecular charge transfer within the dye molecule, which is influenced by the surrounding solvent molecules.
Derivatives of DETBA, particularly those with a push-pull architecture, have been synthesized and shown to display marked solvatochromic behavior. mdpi.com For example, dyes featuring p-methoxyphenyl and p-dimethylaminophenyl donor groups linked to the DETBA skeleton through a butadiene spacer have been investigated. mdpi.com The solvatochromic shift, which is the difference in the maximum absorption wavelength (λₘₐₓ) in different solvents, is a measure of this effect. This characteristic makes them suitable for use as sensors and probes for assessing the polarity of microenvironments.
Table 2: Solvatochromic Properties of a DETBA Derivative
| Solvent | λₘₐₓ (nm) |
|---|---|
| Hexane | 480 |
| DMSO | 509 |
| Solvatochromic Shift (Δλ) | 29 nm |
This table illustrates the solvatochromic shift of a DETBA derivative in two different solvents, highlighting its sensitivity to solvent polarity.
This compound has been investigated as a coinitiator in photopolymerizable dental materials. nih.govsigmaaldrich.comsigmaaldrich.com In dental composites and adhesives, photopolymerization is a critical process for curing the material. mdpi.com DETBA has been shown to act as a coinitiator for camphorquinone (B77051) (CQ), a commonly used photoinitiator in dental resins. nih.gov
Research has demonstrated that the inclusion of DETBA can improve the degree of conversion (DC) and the reactivity of the dental adhesive resins. nih.gov This is particularly relevant in acidic environments where traditional coinitiators like ethyl-4-dimethylaminobenzoate (EDAB) may exhibit instability. nih.gov Studies have shown that experimental adhesive resins containing DETBA can achieve a high degree of conversion, making it a promising alternative coinitiator for dental applications. nih.govmdpi.com
Table 3: Performance of DETBA in Dental Adhesives
| Coinitiator System | Degree of Conversion (DC) | Reactivity (RP) |
|---|---|---|
| Control | Lower | Lower |
This table compares the performance of a dental adhesive with and without DETBA, showing the positive impact of DETBA on the polymerization process. nih.gov
Recent research has explored the use of this compound in the development of materials for organic solar cells (OSCs). Specifically, it has been used as a weak electron-withdrawing end group in novel third components for ternary organic solar cells. acs.org The incorporation of these DETBA-containing molecules into a binary OSC system has been shown to enhance the photovoltaic performance. acs.org
For instance, a star-shaped organic molecule incorporating DETBA, triphenylamine (B166846) (TPA), and 4,4′-dihexyl-2,2′-bithiophenevinylene (bHTV) has been synthesized and used in solution-processable organic solar cells. researchgate.netdaneshyari.com These cells have demonstrated promising power conversion efficiencies (PCE). researchgate.netdaneshyari.com The use of DETBA in these copolymers helps to optimize phase separation, suppress bimolecular recombination, and reduce non-radiative energy loss in the ternary blends. acs.org
Table 4: Photovoltaic Performance of a DETBA-based Organic Solar Cell
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 3.07% |
| Short-Circuit Current Density (Jsc) | 7.87 mA·cm⁻² |
| Open-Circuit Voltage (Voc) | 0.92 V |
This table presents the key performance metrics of an organic solar cell utilizing a star-shaped molecule containing this compound. researchgate.netdaneshyari.com
Analytical Chemistry Methodologies
In analytical chemistry, this compound plays a vital role in the sensitive detection of biomarkers related to oxidative stress.
This compound is used in a sensitive fluorometric method to measure malondialdehyde (MDA), a key indicator of lipid peroxidation. oup.comnih.gov Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in various diseases. nih.govnih.gov The assay, often referred to as the TBARS (thiobarbituric acid reactive substances) assay, involves the reaction of MDA with DETBA to form a fluorescent adduct. oup.comelsevierpure.comwikipedia.org
This DETBA-MDA adduct can be extracted and quantified using spectrofluorometry or high-performance liquid chromatography (HPLC) with a fluorescence detector. oup.comnih.gov The use of DETBA offers advantages over the traditional thiobarbituric acid (TBA) method, including fewer interfering substances and higher sensitivity. oup.comnih.gov The detection limits for the DETBA-MDA adduct are significantly low, allowing for the measurement of very small amounts of MDA in biological samples. oup.comnih.gov
Table 5: Detection Limits of the DETBA-MDA Adduct
| Detection Method | Detection Limit (nmol/g of fresh weight) |
|---|---|
| Spectrofluorometry | 2.5 |
This table shows the high sensitivity of the DETBA-based method for detecting MDA, a marker for lipid peroxidation. oup.comnih.gov
High-Performance Liquid Chromatography (HPLC) Applications
This compound (DETBA) is utilized in various High-Performance Liquid Chromatography (HPLC) applications, often in the context of analyzing products of oxidative stress. A common method involves reverse-phase (RP) HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) detection, phosphoric acid is usually substituted with a more volatile acid such as formic acid. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
A significant application of DETBA in HPLC is the determination of malondialdehyde (MDA), a biomarker for lipid peroxidation. umcutrecht.nl In this assay, DETBA reacts with MDA to form a stable adduct. umcutrecht.nl The resulting DETBA-MDA complex can then be separated and quantified using HPLC with spectrophotometric or fluorometric detection. umcutrecht.nlsigmaaldrich.com Optimized conditions for this reaction are crucial for accurate quantification. umcutrecht.nl For instance, the presence of certain ions and compounds can influence the formation of the adduct. umcutrecht.nl
Furthermore, DETBA has been employed in HPLC methods to determine nicotine (B1678760) metabolites in human urine, highlighting its utility as a reagent in clinical and toxicological analysis. sigmaaldrich.comsigmaaldrich.com The separation of the adducts of DETBA with various aldehydes, such as malonaldehyde and trans,trans-muconaldehyde, has been achieved using reversed-phase HPLC, allowing for sensitive detection with fluorometric or UV-visible detectors. nih.gov
Table 1: HPLC Methods Utilizing this compound
| Application | HPLC Method | Mobile Phase Components | Detection |
| General Analysis | Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | MS, UV-Vis |
| Malondialdehyde (MDA) Determination | Reverse Phase (RP) | Not specified | Spectrophotometry (537 nm), Fluorometry (547 nm) |
| Nicotine Metabolite Determination | Not specified | Not specified | Not specified |
| Aldehyde Adduct Separation | Reverse Phase (RP) | Not specified | Fluorometric, UV-Visible |
Electrochemical Oxidation and Electrocatalytic Applications
The electrochemical properties of this compound have led to its use in electrochemical oxidation and electrocatalytic applications. DETBA can undergo electrochemical oxidation, and its behavior is influenced by the presence of other molecules. For example, in the presence of 3,4-dihydroxybenzoic acid, the electrochemical oxidation of DETBA can lead to the formation of benzofuro[2,3-d]pyrimidine derivatives. sigmaaldrich.comsigmaaldrich.com
In electrocatalytic reactions, DETBA has been used in processes involving aldehydes to form arylmethylene-bis(1,3-diethyl-2-thiobarbituric acids). These products have been shown to interact with enzymes like catalases, suggesting potential applications in the development of new catalytic systems. The thiocarbonyl group of DETBA plays a key role in these reactions, for instance by competing with water during the aqueous electro-oxidation of polyphenols.
Biochemical and Biomedical Research
α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of drugs that help manage post-prandial hyperglycemia by delaying the absorption of carbohydrates from the small intestine. nih.gov While the direct inhibitory activity of this compound on α-glucosidase is not extensively documented in the provided search results, the broader class of barbituric and thiobarbituric acid derivatives has been a subject of interest in medicinal chemistry for various applications. nih.gov
Antioxidative Activity Assessment
This compound has been investigated for its antioxidant properties. It is known to participate in reducing oxidative stress by scavenging free radicals. A primary method for evaluating its effectiveness is the malondialdehyde (MDA) assay, where DETBA has demonstrated significant antioxidant activity. Specifically, it has been shown to reduce MDA levels in plasma lipid extracts.
The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid oxidation and assess antioxidant activity. researchgate.net This assay is based on the reaction of thiobarbituric acid with MDA, a secondary product of lipid oxidation, to form a colored complex. researchgate.net The antioxidant capacity of a substance can be determined by its ability to inhibit the formation of this complex.
Radical-Scavenging Activity in Polymerization Systems
The radical-scavenging activities of various thiobarbituric acid derivatives have been studied using the induction period method in the radical polymerization of methyl methacrylate (B99206) (MMA). mdpi.com This method, monitored by differential scanning calorimetry (DSC), assesses the ability of a compound to inhibit polymerization initiated by a radical source like 2,2'-azobisisobutyronitrile (AIBN). mdpi.comresearchgate.net
In these studies, the induction period caused by thiobarbituric acid derivatives was generally found to be shorter than that of phenolic antioxidants, indicating a different level of radical-scavenging activity. mdpi.comresearchgate.net The ratio of chain inhibition to chain propagation for many of these compounds was significantly higher than that for phenolic compounds. mdpi.comresearchgate.net Some derivatives, such as 1,3,5-trimethyl-2-thiobarbituric acid, were observed to have chain transfer reactivity in the polymerization of MMA. mdpi.comresearchgate.net
Table 2: Radical-Scavenging Activity of Thiobarbituric Acid Derivatives in MMA Polymerization
| Compound | Induction Period (IP) vs. Phenolic Antioxidants | Ratio of Chain Inhibition to Chain Propagation (CI/CP) vs. Phenolic Compounds | Additional Observations |
| Thiobarbituric acid derivatives (general) | About one tenth | ~10 times greater or greater | - |
| 5,5-dimethyl-2-thiobarbituric acid | Potent inhibitor | Not specified | - |
| 1,3,5-trimethyl-2-thiobarbituric acid | Less than control | Not specified | Chain transfer reactivity |
| 5-allyl-1,3-dimethyl-2-thiobarbituric acid | Less than control | Not specified | - |
Xanthine (B1682287) Oxidase Inhibitors
Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Inhibitors of this enzyme are important for treating conditions like gout, which is caused by hyperuricemia. nih.govwikipedia.org
Potential as Precursors for Therapeutic Compounds
This compound (DETBA) has emerged as a valuable scaffold in medicinal chemistry due to its reactive nature, which allows for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the thiobarbiturate ring, with its characteristic ethyl groups at the N1 and N3 positions and a sulfur atom at the C2 position, provides a unique electronic and structural foundation for the development of novel bioactive molecules. nih.gov Its utility as a precursor is primarily demonstrated through its participation in key organic reactions, such as Knoevenagel condensations and Michael additions, which enable the construction of more complex molecular architectures. nih.gov These reactions have been successfully employed to synthesize compounds targeting a range of conditions, including diabetes, cancer, and seizure disorders.
Anti-diabetic Agents from this compound
A significant area of research has focused on the development of DETBA derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is a key therapeutic strategy in managing type 2 diabetes.
Researchers have successfully synthesized a series of diethylammonium (B1227033) salts of aryl-substituted thiobarbituric acids through a one-pot Aldol-Michael addition reaction. nih.gov These compounds have demonstrated varying degrees of in vitro α-glucosidase inhibitory activity. nih.gov For instance, one of the most potent compounds in a synthesized series exhibited an IC₅₀ value of 19.4±1.84 µM, which is significantly more active than the standard drug acarbose (B1664774) (IC₅₀=840±1.73 µM). nih.gov
Another promising approach involves the synthesis of thiobarbituric acid enamine derivatives. nih.gov These compounds have also been shown to inhibit α-glucosidase and possess anti-glycation activity, which is relevant to preventing long-term diabetic complications. nih.gov In one study, a series of these derivatives displayed α-glucosidase inhibitory activity with IC₅₀ values ranging from 264.07 ± 1.87 to 448.63 µM. nih.gov Notably, a thiobarbituric ortho-iodo-enamine derivative was identified as a particularly effective α-glucosidase inhibitor. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound Type | Derivative | IC₅₀ (µM) |
| Diethylammonium salt | Aryl substituted | 19.4 ± 1.84 |
| Enamine derivative | Cyclohexyl substituted | 264.07 ± 1.87 |
| Enamine derivative | Ortho-iodo substituted | - |
Note: A lower IC₅₀ value indicates greater potency. The ortho-iodo substituted enamine derivative was noted as a positive inhibitor but a specific IC₅₀ value was not provided in the source.
Antiproliferative Derivatives of this compound
The structural framework of DETBA has also been exploited to create novel compounds with antiproliferative properties for cancer therapy. A notable class of such derivatives are s-triazine hydrazones incorporating a thiobarbiturate moiety. nih.gov
In vitro studies have demonstrated that these hybrid molecules exhibit significant growth inhibition against various cancer cell lines, including A549 (lung), HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.gov It has been observed that the thiobarbiturate derivatives are generally more active than their barbiturate (B1230296) counterparts. nih.gov The substituents on the s-triazine ring play a crucial role in determining the antiproliferative potency. nih.gov
For example, a derivative featuring both piperidino and diethylamino groups on the s-triazine ring (compound 5h in the study) displayed the highest activity across all tested cell lines, with IC₅₀ values of 1.6 ± 0.6 µg/mL (A549), 3.8 ± 0.3 µg/mL (HepG2), 1.9 ± 0.4 µg/mL (HCT-116), and 1.2 ± 0.5 µg/mL (MCF-7). nih.govacs.org These findings suggest that the combination of the this compound scaffold with an appropriately substituted s-triazine ring is a promising strategy for the development of new anticancer agents. nih.gov
Table 2: Antiproliferative Activity of a this compound-s-Triazine Hydrazone Derivative (Compound 5h)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung | 1.6 ± 0.6 |
| HepG2 | Liver | 3.8 ± 0.3 |
| HCT-116 | Colon | 1.9 ± 0.4 |
| MCF-7 | Breast | 1.2 ± 0.5 |
Note: A lower IC₅₀ value indicates greater potency.
Anticonvulsant Potential of this compound Derivatives
The barbiturate core is historically associated with anticonvulsant and sedative properties, and derivatives of DETBA have been investigated for their potential in treating seizure disorders. researchgate.net The addition of various substituents at the 5-position of the thiobarbituric acid ring has been a key strategy to enhance anticonvulsant activity. orientjchem.org
One area of investigation has been the synthesis of 5-[(2'-substituted phenyl-4'-oxothiazolidin-3'-yl)amino]-2-thiobarbituric acids. nih.gov These compounds, derived from the condensation of 5-hydrazino-2-thiobarbituric acids with aromatic aldehydes followed by cyclization with thioglycolic acid, have been screened for their in vivo anticonvulsant activity. nih.gov
Another approach involves the creation of fused heterocyclic systems, such as benzothiazepine (B8601423) and benzoxazepine derivatives of thiobarbituric acid. orientjchem.org In comparative studies, compounds containing a 2-thiobarbituric acid moiety were generally found to be more potent anticonvulsants than their 2-oxobarbituric acid analogs. orientjchem.org Furthermore, derivatives incorporating a benzothiazepine ring demonstrated superior anticonvulsant activity compared to those with a benzoxazepine ring. orientjchem.org While specific efficacy data for 1,3-diethyl substituted versions of these compounds is not extensively detailed, these findings highlight the potential of the this compound core as a building block for novel anticonvulsant drugs.
Future Directions and Emerging Research Areas
Exploration of Novel Derivatives with Enhanced Properties
The core structure of 1,3-diethyl-2-thiobarbituric acid serves as a versatile scaffold for the synthesis of new derivatives with tailored and enhanced properties. mdpi.com Research efforts are increasingly focused on introducing various functional groups and molecular moieties to the DETBA backbone to modulate its electronic, optical, and biological characteristics.
One promising area is the development of push-pull chromophores for nonlinear optical (NLO) materials. mdpi.com By attaching electron-donating and electron-accepting groups to the DETBA ring system, researchers can create molecules with large hyperpolarizability, a key property for applications in electro-optical devices. mdpi.com For instance, the synthesis of derivatives incorporating pyridine (B92270) and morpholine (B109124) rings has been reported, and theoretical calculations have been employed to confirm the stability and potential NLO properties of these new compounds. mdpi.com
Furthermore, the synthesis of novel butadiene dyes derived from DETBA and propargylic alcohols has demonstrated the potential for creating compounds with unique solvatochromic properties, which are valuable for sensor and materials science applications. mdpi.com The modification of the DETBA structure by introducing different aryl or heterocyclic moieties at the 5-position of the pyrimidine (B1678525) ring is another strategy being explored to enhance the biological potential of these compounds. nih.gov
In-depth Mechanistic Studies of Complex Reactions
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and designing novel chemical transformations. While DETBA is known to participate in classic organic reactions like Knoevenagel condensations and Michael additions, future research aims to unravel the finer details of these and more complex reaction pathways.
Studies have shown that the reaction of DETBA with different aldehydes can lead to either Knoevenagel products or Michael adducts, depending on the nature of the aldehyde. rsc.org For example, reactions with 4-(dimethylamino)benzaldehyde (B131446) and cinnamaldehyde (B126680) yield Knoevenagel products, while other aldehydes exclusively form Michael adducts. rsc.org In-depth mechanistic investigations, potentially combining experimental techniques with computational modeling, can provide valuable insights into the factors governing this selectivity.
A one-pot synthesis of push-pull butadienes from DETBA and propargylic alcohols involves a Meyer-Schuster rearrangement followed by a Knoevenagel condensation. mdpi.com Detailed mechanistic studies of such multi-component reactions can lead to more efficient and atom-economical synthetic methods. Furthermore, understanding the regioselectivity of reactions, such as the Michael addition of DETBA to dienones, is essential for controlling the outcome of the synthesis and obtaining the desired products. nih.gov
Advanced Computational Modeling for Predictive Design
Advanced computational modeling is becoming an indispensable tool for the predictive design of novel this compound derivatives with specific functionalities. mdpi.comnih.gov Density Functional Theory (DFT) and other computational methods are being employed to investigate the molecular structure, electronic properties, and reactivity of DETBA and its derivatives. nih.gov
Theoretical calculations have been used to confirm the tautomeric form of enamine/imine derivatives of thiobarbituric acid, revealing that the enamine form is more stable. mdpi.com Such computational insights are crucial for understanding the fundamental properties of these molecules. Moreover, computational studies can predict the nonlinear optical (NLO) properties of new derivatives, guiding synthetic efforts towards the most promising candidates for electro-optical applications. mdpi.com
Computational models can also be used to study the effect of substituents on the molecular structure and electronic properties of DETBA derivatives. nih.gov For example, the replacement of one halogen with another can be modeled to predict changes in the electronic spectra of the compounds. nih.gov Thermochemical properties, such as the enthalpy of formation, have also been investigated through a combination of experimental and computational studies, providing a deeper understanding of the structure-energy relationship in these molecules. researchgate.netresearchgate.net
Integration in Supramolecular Chemistry and Nanotechnology
The unique structural features of this compound, including its ability to form hydrogen bonds and act as a sulfur-donor ligand, make it an attractive building block for supramolecular chemistry and nanotechnology. The self-assembly of DETBA derivatives through non-covalent interactions can lead to the formation of well-defined supramolecular architectures with emergent properties.
The hydrogen bonding capabilities of thiobarbituric acid derivatives have been noted in the context of their crystal engineering and potential as electro-optical materials. mdpi.com The ability of the sulfur atom in the thioketone group to coordinate with metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials could find applications in areas such as catalysis, gas storage, and sensing.
While direct research on the integration of DETBA into nanotechnology is still emerging, its derivatives with tailored optical and electronic properties could be incorporated into nanomaterials. For instance, push-pull chromophores based on DETBA could be used as components in organic light-emitting diodes (OLEDs) or as probes in biological imaging.
Development of New Analytical and Biomedical Applications
Researchers are actively exploring new analytical and biomedical applications for this compound and its derivatives, moving beyond its traditional uses.
In the analytical realm, DETBA has been used as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to produce benzofuro[2,3-d]pyrimidine derivatives. sigmaaldrich.com It has also been employed in the DETBA assay for the determination of nicotine (B1678760) metabolites in human urine via HPLC. sigmaaldrich.comsielc.com Future work could focus on developing new analytical methods based on the specific reactivity of DETBA with other analytes of interest.
In the biomedical field, DETBA has shown promise as a coinitiator for the photopolymerization of dental materials, particularly in acidic environments where traditional coinitiators may be less effective. nih.gov Studies have demonstrated that the inclusion of DETBA can improve the polymerization kinetics and the degree of conversion of dental adhesives. nih.gov Further research could optimize its use in this application and explore other biocompatible polymer systems. Additionally, the diverse biological activities reported for barbituric acid derivatives, such as anticonvulsant and anti-inflammatory effects, suggest that novel DETBA derivatives could be designed and screened for a range of therapeutic applications. nih.gov Molecular docking studies are also being used to predict the potential inhibitory activity of new derivatives against biological targets. nih.gov
Q & A
Q. How can DETBA be optimized for spectrophotometric detection of malondialdehyde (MDA) in lipid peroxidation studies?
DETBA reacts with MDA to form a stable pink adduct measurable at 537 nm. Key optimization parameters include:
- Reagent concentrations : Adjust Fe³⁺ (0.5–1.0 mM) and phosphoric acid (0.5–1.0 M) to enhance adduct stability .
- Antioxidant interference : Add butylated hydroxytoluene (BHT, 0.01%) during lipid extraction to minimize oxidation artifacts .
- Sample preparation : Use organic solvent extraction (e.g., n-butanol) to isolate the MDA-DETBA complex from plasma or tissue homogenates .
Q. What are the standard protocols for using DETBA in TBARS (thiobarbituric acid reactive substances) assays?
- Homogenate treatment : Mix samples with 8.1% SDS, 20% acetic acid (pH 3.5), and 0.8% DETBA. Incubate at 95°C for 60 minutes .
- Detection : Measure absorbance at 535 nm (spectrophotometric) or fluorescence at 515 nm excitation/529 nm emission (fluorometric) .
- Calibration : Use 1,1,3,3-tetramethoxypropane as an MDA standard .
Q. How does DETBA compare to other thiobarbituric acid derivatives in detecting oxidative stress biomarkers?
DETBA offers superior stability in acidic conditions compared to 1,3-dimethylbarbituric acid, making it ideal for urinary metabolite analysis (e.g., nicotine) via HPLC with UV detection . Its ethyl groups reduce hydrolysis, improving reproducibility in long-term studies .
Advanced Research Questions
Q. What factors influence the formation of Michael adducts when DETBA reacts with aldehydes in synthetic chemistry?
- Electronic effects : Electron-donating groups (e.g., -NMe₂ in 4-(dimethylamino)benzaldehyde) favor Knoevenagel condensation, while electron-withdrawing groups (e.g., -NO₂) promote Michael adduct formation .
- Solvent and temperature : Reactions in ethanol at room temperature yield Michael adducts with arylaldehydes (e.g., 4-cyanobenzaldehyde), whereas reflux conditions may destabilize products .
- Crystallographic validation : Single-crystal X-ray diffraction confirms mixed keto-enol tautomerism in adducts, critical for nonlinear optical (NLO) material design .
Q. How can fluorometric TBARS methods using DETBA be tailored for low-abundance samples (e.g., microencapsulated lipids)?
- Extraction optimization : Use 0.5 M HCl for protein-rich matrices (e.g., raw meat) to enhance MDA recovery (91% efficiency) .
- Sensitivity enhancement : Replace spectrophotometry with fluorometry (detection limit: 0.1 nmol MDA/g vs. 1.0 nmol/g in spectrophotometry) .
- Interference mitigation : Adjust pH to 3.5–4.0 to suppress background fluorescence from sugars or amino acids .
Q. What methodological challenges arise when using DETBA in electrochemical studies, and how can they be resolved?
- Nucleophile competition : In aqueous electro-oxidation of polyphenols (e.g., 3,4-dihydroxybenzoic acid), DETBA’s thiocarbonyl group competes with water, requiring controlled-potential coulometry to isolate reaction pathways .
- Adduct stability : Use low-temperature (4°C) storage and inert atmospheres to prevent DETBA-MDA complex degradation .
Q. How can DETBA derivatives be engineered for chemosensing applications (e.g., cyanide detection)?
- Structural modification : Attach ferrocene groups to DETBA’s thiobarbituric core to create redox-active sensors. The ferrocene-DETBA conjugate shows a colorimetric shift (yellow to purple) upon cyanide binding .
- Validation : Confirm specificity via NMR titration and cyclic voltammetry, with a detection limit of 0.1 µM in aqueous media .
Methodological Troubleshooting
Q. How to address inconsistent TBARS results in heterogeneous biological samples?
- Matrix effects : Normalize results to total protein content (e.g., Bradford assay) to account for variability in tissue homogenates .
- Interference control : Include glutathione (1 mM) in extraction buffers to scavenge non-MDA aldehydes (e.g., formaldehyde) .
Q. Why do DETBA-based assays show variability in acidic photopolymerization systems?
- pH sensitivity : DETBA’s co-initiator efficiency drops below pH 4.5 due to protonation of reactive sites. Use buffered formulations (pH 5.0–6.0) with camphorquinone for dental resin polymerization .
Data Interpretation
Q. How to resolve contradictions between TBARS and HPLC-MS data in lipid oxidation studies?
- Specificity limitations : TBARS detects multiple aldehydes (e.g., 4-hydroxynonenal), whereas HPLC-MS with DETBA derivatization targets MDA specifically. Cross-validate with a hexanal-specific assay .
- Quantitative thresholds : Report TBARS as “MDA equivalents” to acknowledge methodological constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
